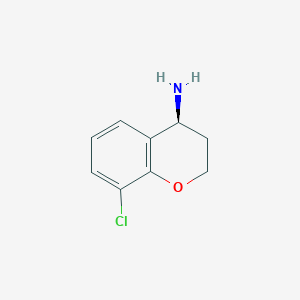
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, other names, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the properties of the compound like its melting point, boiling point, solubility, stability, etc.Aplicaciones Científicas De Investigación
Neuroprotective Agent for Ischemia-Reperfusion Damage
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine has been studied for its potential as a neuroprotective agent in ischemia-reperfusion damage. A specific compound, KR-31543, showed promising results in rat models, indicating its potential in treating neurological damage caused by ischemia-reperfusion (Kim et al., 2002).
Reactions with Nucleophiles
Research has explored the reactions of related benzopyran compounds with nucleophiles. These studies are significant for understanding the chemical properties and potential applications in synthesizing new derivatives with varied biological activities (Reynolds et al., 1970).
Interactions with the 5-HT1A Receptor
Enantiomerically pure derivatives of 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized and evaluated for their interactions with the 5-HT1A receptor. These compounds have shown varying degrees of affinity and selectivity, indicating their potential in pharmacological applications (Hammarberg et al., 2000).
Catalytic Applications in Organic Synthesis
Some derivatives of 3,4-dihydro-2H-1-benzopyran have been used as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as an efficient and homogeneous catalyst for the synthesis of pyran derivatives (Khazaei et al., 2015).
Potential in Treating Hypertension
There has been research into the synthesis of specific benzopyran derivatives and their evaluation for antihypertensive activity. These studies contribute to the development of new therapeutic agents for hypertension (Evans et al., 1984).
Antimicrobial and Anticoccidial Activity
Research has also focused on the antimicrobial and anticoccidial activity of benzopyran derivatives. These studies provide insights into the potential use of these compounds in treating infections and parasitic diseases (Georgiadis, 1976).
Synthesis of Pyrano- and Furanoquinolines
The use of benzopyran derivatives in the synthesis of pyrano- and furanoquinolines has been explored. This research is significant for the development of novel compounds with potential pharmaceutical applications (Srinivasa et al., 2008).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This involves understanding the potential future applications of the compound and the research that is being done to explore these applications.
Propiedades
IUPAC Name |
(4S)-8-chloro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWHOLRRUIEVQK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



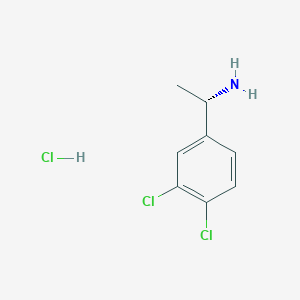

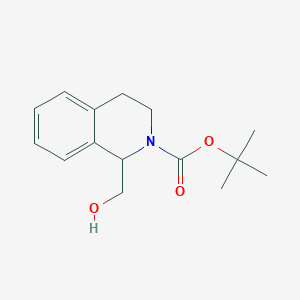
![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)
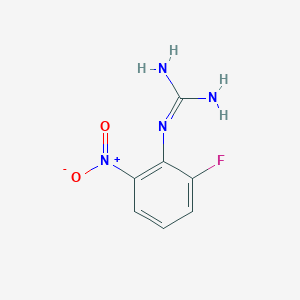
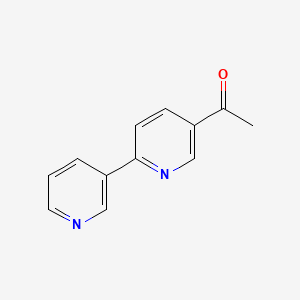
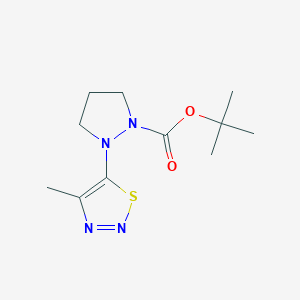
![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)
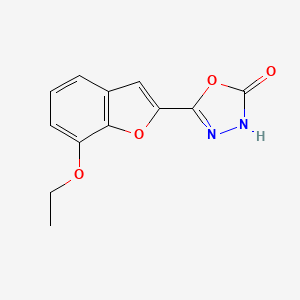
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)

![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)